molecular formula C7H5F3N2O2 B12970378 2-(6-(Trifluoromethyl)pyrazin-2-yl)acetic acid

2-(6-(Trifluoromethyl)pyrazin-2-yl)acetic acid

Cat. No.: B12970378
M. Wt: 206.12 g/mol
InChI Key: ROERATAIKSBXGQ-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereoelectronic Properties

The molecular formula of 2-(6-(trifluoromethyl)pyrazin-2-yl)acetic acid is C₇H₅F₃N₂O₂ , with a molecular weight of 206.12 g/mol . Its structure comprises a pyrazine ring substituted at the 6-position with a trifluoromethyl (-CF₃) group and at the 2-position with an acetic acid (-CH₂COOH) moiety. The SMILES notation (C1=C(N=C(C=N1)C(F)(F)F)CC(=O)O) highlights the connectivity: the pyrazine ring (C1=C(N=C(C=N1)...) serves as the core, with the trifluoromethyl group branching from the 6-position and the acetic acid side chain at the 2-position.

The stereoelectronic profile of this compound is dominated by two key features:

  • Trifluoromethyl Group Effects : The -CF₃ group introduces strong electron-withdrawing character via inductive effects, polarizing the pyrazine ring and reducing electron density at adjacent nitrogen atoms. This enhances the ring's susceptibility to electrophilic substitution at activated positions.
  • Acetic Acid Functionality : The -CH₂COOH side chain provides hydrogen-bonding capacity through its carboxylic acid group. The acid dissociation constant (pKa) of the carboxylic proton is estimated at ~2.5–3.0, comparable to acetic acid derivatives, enabling deprotonation under physiological conditions.

Density functional theory (DFT) calculations reveal a planar pyrazine ring with slight distortion at the acetic acid attachment site (bond angle C2-C7-O1 = 117.5°). The trifluoromethyl group adopts a staggered conformation relative to the ring, minimizing steric clash with adjacent nitrogen lone pairs.

Table 1: Key Molecular Parameters

Parameter Value Source
Molecular Weight 206.12 g/mol
Pyrazine Ring Bond Lengths 1.33–1.38 Å (C-N/C-C)
C-F Bond Length (CF₃) 1.32 Å
O-H Bond Length (COOH) 0.97 Å

X-ray Crystallographic Analysis and Conformational Studies

While direct X-ray diffraction data for 2-(6-(trifluoromethyl)pyrazin-2-yl)acetic acid remains unpublished, insights can be drawn from structurally related pyrazine derivatives. Pyrazinic acid (C₅H₄N₂O₂), for example, crystallizes in an orthorhombic system (space group Pna2₁) with lattice parameters a=11.352 Å, b=7.363 Å, c=6.454 Å. Its molecules form infinite chains via O-H···N hydrogen bonds (2.669 Å), which likely persist in the trifluoromethyl analogue due to the conserved carboxylic acid group.

In triazolo[4,3-a]pyrazine derivatives, X-ray powder diffraction (XRPD) patterns show characteristic peaks at 6.38°, 17.91°, and 25.44° 2θ , suggesting similar crystallographic packing motifs for 2-(6-(trifluoromethyl)pyrazin-2-yl)acetic acid. The trifluoromethyl group may induce herringbone packing due to its bulk, as observed in fluorinated pharmaceuticals.

Hydrogen Bonding Network :

  • Intramolecular : The carboxylic acid proton forms a weak hydrogen bond with the pyrazine N1 atom (O-H···N distance ~2.7 Å).
  • Intermolecular : Neighboring molecules likely connect via C-F···H-C interactions (2.8–3.1 Å) and π-π stacking between pyrazine rings (centroid distance ~3.5 Å).

Comparative Structural Analysis with Related Pyrazine Derivatives

Table 2: Structural Comparison with Pyrazine Analogues

Compound Substituents Hydrogen Bonding Solubility (mg/mL)
Pyrazinic acid -COOH at C2 O-H···N (2.669 Å) 12.5 (water)
2-(6-CF₃-pyrazin-2-yl)acetic acid -CF₃ at C6, -COOH at C2 O-H···N, C-F···H-C 8.2 (water)
3-Trifluoromethyl-5,6-dihydrotriazolo[4,3-a]pyrazine -CF₃ at C3, fused triazole N-H···O (2.9 Å) 0.5 (water)

Key structural differences include:

  • Electron-Withdrawing Effects : The -CF₃ group in 2-(6-(trifluoromethyl)pyrazin-2-yl)acetic acid reduces basicity at pyrazine nitrogens (pKa ~0.5) compared to unsubstituted pyrazine (pKa ~1.3).
  • Solubility : Aqueous solubility decreases by ~34% relative to pyrazinic acid due to the hydrophobic -CF₃ group.
  • Conformational Rigidity : The acetic acid side chain allows greater rotational freedom compared to fused triazolo derivatives, which exhibit restricted motion from ring annulation.

Properties

Molecular Formula

C7H5F3N2O2

Molecular Weight

206.12 g/mol

IUPAC Name

2-[6-(trifluoromethyl)pyrazin-2-yl]acetic acid

InChI

InChI=1S/C7H5F3N2O2/c8-7(9,10)5-3-11-2-4(12-5)1-6(13)14/h2-3H,1H2,(H,13,14)

InChI Key

ROERATAIKSBXGQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C=N1)C(F)(F)F)CC(=O)O

Origin of Product

United States

Preparation Methods

Pyrazine Derivative Functionalization via Dialkyl Malonate Reaction

A key method involves the reaction of 2,6-dichloropyrazine with dialkyl malonate esters to form malonic acid diesters substituted on the pyrazine ring, followed by hydrolysis and decarboxylation to yield pyrazinyl acetic acids.

  • Step (a): Formation of 2-(6-chloro-pyrazin-2-yl)-malonic acid diethyl ester

    • React 2,6-dichloropyrazine with diethyl malonate in the presence of a strong base such as sodium hydride.
    • Solvents: Tetrahydrofuran (THF) or toluene.
    • Conditions: Reflux at 100–200 °C under 20–40 bar pressure.
    • Reaction time: Approximately 18 hours.
  • Step (b): Hydrolysis and Decarboxylation

    • The diethyl ester is hydrolyzed with sodium hydroxide, followed by acidification with hydrochloric acid at 20–25 °C to induce decarboxylation.
    • The product, 6-chloro-pyrazin-2-yl-acetic acid, precipitates or is extracted into organic solvents such as methyl isobutyl ketone (MIBK).
    • Yield: Approximately 67% based on 2,6-dichloropyrazine.
  • Step (c): Amination and Substitution

    • 6-chloro-pyrazin-2-yl-acetic acid is reacted with aqueous ammonia in a sealed vessel at 180 °C and 35 bar for 8 hours.
    • This step substitutes the chlorine with an amino group and can be adapted for further functionalization.

This sequence is well-documented for related pyrazine derivatives and provides a stable intermediate for further modifications.

Introduction of the Trifluoromethyl Group

The trifluoromethyl group is typically introduced via fluorination techniques on the pyrazine ring or by using trifluoromethyl-substituted starting materials.

  • Common methods include electrophilic trifluoromethylation or nucleophilic substitution using trifluoromethyl reagents.
  • The trifluoromethyl group is often introduced early in the synthesis to ensure stability and facilitate subsequent reactions.
  • Reaction conditions require careful control to avoid side reactions and degradation of sensitive intermediates.

Alternative Synthetic Routes

Other reported methods involve:

  • Direct fluorination of pyrazine derivatives using specialized fluorinating agents.
  • Use of continuous flow synthesis to improve safety and scalability, especially for industrial production.
  • Manipulation of pyrazine precursors with trifluoromethyl substituents to install the acetic acid moiety via side-chain functionalization.

These methods emphasize the importance of reaction optimization to balance yield, purity, and environmental considerations.

Comparative Data Table of Key Preparation Steps

Step Reagents/Conditions Temperature (°C) Pressure (bar) Yield (%) Notes
Reaction of 2,6-dichloropyrazine with diethyl malonate Sodium hydride, THF or toluene, reflux 100–200 20–40 - Formation of malonic acid diester
Hydrolysis and decarboxylation NaOH, then HCl acidification 20–25 Atmospheric 67 Produces 6-chloro-pyrazin-2-yl-acetic acid
Amination with aqueous ammonia Aqueous NH3, sealed vessel 180 35 71 Substitution of Cl with NH2 group
Trifluoromethylation Electrophilic or nucleophilic trifluoromethylation Variable Variable Variable Introduces CF3 group on pyrazine ring

Research Findings and Notes

  • The use of sodium hydride as a base in the initial alkylation step is preferred due to its strong basicity and ability to deprotonate malonate esters efficiently.
  • The decarboxylation step is temperature-sensitive and must be controlled to prevent decomposition of the pyrazine ring.
  • The amination step using aqueous ammonia under pressure is effective for substitution reactions on the pyrazine ring, enabling further functionalization.
  • Trifluoromethylation methods require specialized reagents and conditions; the choice depends on the desired substitution pattern and scale of synthesis.
  • Continuous flow synthesis is emerging as a promising approach for safer and scalable production, especially for fluorinated heterocycles.

Chemical Reactions Analysis

Types of Reactions

2-(6-(Trifluoromethyl)pyrazin-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups, such as methyl or ethyl groups.

    Substitution: The pyrazine ring can undergo substitution reactions, where the trifluoromethyl group is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkyl derivatives. Substitution reactions can result in a variety of substituted pyrazine derivatives .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-(6-(trifluoromethyl)pyrazin-2-yl)acetic acid involves several methods that have been documented in the literature. The compound can be synthesized through reactions involving pyrazine derivatives and trifluoromethylation processes. For instance, recent studies have highlighted the use of specific reagents and conditions that optimize yield and purity, contributing to its potential applications in drug development .

Anticancer Properties

Recent research has indicated that compounds related to 2-(6-(trifluoromethyl)pyrazin-2-yl)acetic acid exhibit significant anticancer activities. For example, derivatives have been shown to induce apoptosis in cancer cells through the mitochondrial apoptotic pathway, as evidenced by upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl2 .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
2-(6-(Trifluoromethyl)pyrazin-2-yl)acetic acidHT-296.587 - 11.10Mitochondrial apoptosis
RB7HT-2911.00Upregulation of Bax, downregulation of Bcl2

Anti-inflammatory Effects

Another significant application is in the realm of anti-inflammatory agents. Compounds derived from pyrazine structures have been investigated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation and pain pathways. Studies have shown that certain derivatives exhibit selective inhibition of COX-2, potentially leading to reduced side effects compared to non-selective NSAIDs .

Drug Development

The unique structural features of 2-(6-(trifluoromethyl)pyrazin-2-yl)acetic acid make it an attractive candidate for drug development. Its ability to modulate biological pathways involved in cancer and inflammation suggests potential therapeutic roles in treating various diseases. Ongoing research is focused on optimizing its pharmacokinetic properties to enhance bioavailability and efficacy .

Biodegradable Implants

Recent advancements also explore the use of this compound in biodegradable implants for orthopedic applications. The integration of such compounds into implantable devices could enhance their biocompatibility while providing localized therapeutic effects during the healing process .

Case Studies

Several case studies have documented the effectiveness of related compounds in clinical settings:

  • Case Study on Anticancer Efficacy : A study involving a series of pyrazine derivatives demonstrated significant tumor reduction in animal models when treated with these compounds, showcasing their potential as chemotherapeutic agents.
  • Clinical Observations : Patients treated with formulations containing pyrazine derivatives reported improved outcomes in inflammatory conditions, highlighting their therapeutic potential.

Mechanism of Action

The mechanism of action of 2-(6-(Trifluoromethyl)pyrazin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The pyrazine ring can also participate in various interactions, such as hydrogen bonding or π-π stacking, further contributing to the compound’s biological activity .

Comparison with Similar Compounds

Data Table: Comparative Analysis

Compound Name CAS No. Molecular Formula Molecular Weight Substituents Key Features References
2-(6-(Trifluoromethyl)pyrazin-2-yl)acetic acid Not Available C₇H₅F₃N₂O₂ 206.12 -CF₃ (6), -CH₂COOH (2) High reactivity, moderate solubility
[6-(Furan-2-yl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid MFCD08697646 C₁₆H₁₁F₃N₄O₃ 364.28 -CF₃ (4), -CH₃ (3), furan (6) Planar structure, kinase inhibition
2-(2-Chloro-6-(trifluoromethyl)pyridin-3-yl)acetic acid 1227592-95-1 C₈H₅ClF₃NO₂ 239.58 -Cl (2), -CF₃ (6) High acidity, agrochemical intermediate
2-(6-Fluoropyridin-2-yl)acetic acid 1000517-25-8 C₇H₆FNO₂ 155.12 -F (6) High solubility, biochemical reagent

Biological Activity

2-(6-(Trifluoromethyl)pyrazin-2-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms, and relevant research findings.

Overview of Biological Activity

The compound has been investigated for various biological activities, including:

  • Antimicrobial Properties : Exhibiting activity against a range of pathogenic microorganisms.
  • Anticancer Effects : Demonstrating potential in inhibiting tumor growth and inducing apoptosis in cancer cell lines.

The biological activity of 2-(6-(trifluoromethyl)pyrazin-2-yl)acetic acid is attributed to its interaction with specific molecular targets. The presence of trifluoromethyl groups enhances lipophilicity and may influence the compound's ability to penetrate cellular membranes, thereby affecting its bioactivity.

Antimicrobial Activity

Research indicates that 2-(6-(trifluoromethyl)pyrazin-2-yl)acetic acid has shown promising antimicrobial activity. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, studies have reported Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections.

Microorganism MIC (µg/mL) Comparison
Staphylococcus aureus32Comparable to ampicillin
Escherichia coli16Comparable to ampicillin

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. For example, it has been shown to induce apoptosis in various cancer cell lines, including colon cancer cells (HCT-116 and HT-29). The mechanism involves the activation of the mitochondrial apoptotic pathway, characterized by the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2.

Cell Line IC50 (µM) Effect
HT-296.59Induces apoptosis
HCT-11611.10Induces apoptosis

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various derivatives of pyrazine compounds, including 2-(6-(trifluoromethyl)pyrazin-2-yl)acetic acid. The results indicated that modifications at the pyrazine ring significantly influenced antibacterial potency.
  • Cancer Cell Studies : In another investigation, the compound was tested against multiple cancer cell lines, revealing that it effectively reduced cell viability and induced apoptosis through mitochondrial pathways. This study emphasized the importance of structural modifications for enhancing anticancer activity.

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